4-Phenyl-2-[2-(propan-2-ylidene)hydrazinyl]-1,3-benzothiazole 4-Phenyl-2-[2-(propan-2-ylidene)hydrazinyl]-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 1210887-45-8
VCID: VC4826782
InChI: InChI=1S/C16H15N3S/c1-11(2)18-19-16-17-15-13(9-6-10-14(15)20-16)12-7-4-3-5-8-12/h3-10H,1-2H3,(H,17,19)
SMILES: CC(=NNC1=NC2=C(C=CC=C2S1)C3=CC=CC=C3)C
Molecular Formula: C16H15N3S
Molecular Weight: 281.38

4-Phenyl-2-[2-(propan-2-ylidene)hydrazinyl]-1,3-benzothiazole

CAS No.: 1210887-45-8

Cat. No.: VC4826782

Molecular Formula: C16H15N3S

Molecular Weight: 281.38

* For research use only. Not for human or veterinary use.

4-Phenyl-2-[2-(propan-2-ylidene)hydrazinyl]-1,3-benzothiazole - 1210887-45-8

Specification

CAS No. 1210887-45-8
Molecular Formula C16H15N3S
Molecular Weight 281.38
IUPAC Name 4-phenyl-N-(propan-2-ylideneamino)-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C16H15N3S/c1-11(2)18-19-16-17-15-13(9-6-10-14(15)20-16)12-7-4-3-5-8-12/h3-10H,1-2H3,(H,17,19)
Standard InChI Key DLPFKTAJSGWWQY-UHFFFAOYSA-N
SMILES CC(=NNC1=NC2=C(C=CC=C2S1)C3=CC=CC=C3)C

Introduction

Chemical Structure and Nomenclature

The systematic name 4-phenyl-2-[2-(propan-2-ylidene)hydrazinyl]-1,3-benzothiazole delineates its molecular architecture:

  • A benzothiazole core (a bicyclic system comprising a benzene ring fused to a thiazole ring) forms the scaffold.

  • At position 2, a hydrazinyl group (-NH-NH₂) is substituted, which is further modified by a propan-2-ylidene moiety (an isopropylidene group, =C(CH₃)₂).

  • Position 4 is occupied by a phenyl substituent, enhancing aromatic conjugation.

This arrangement confers planarity to the benzothiazole system while introducing steric bulk from the isopropylidene group, potentially influencing intermolecular interactions and solubility .

Synthetic Pathways and Methodologies

Condensation Reactions for Hydrazinyl-Benzothiazole Formation

The synthesis of analogous benzothiazole hydrazine derivatives typically involves condensation reactions between benzothiazole-2-thiols or 2-aminobenzothiazoles and hydrazine derivatives. For example:

  • Intermediate formation: 2-Hydrazinylbenzothiazole can be synthesized by reacting 2-aminobenzothiazole with hydrazine hydrate under reflux conditions .

  • Propan-2-ylidene incorporation: The hydrazine intermediate may then undergo condensation with acetone (propan-2-one) to form the propan-2-ylidene hydrazinyl group. This step parallels the synthesis of Schiff base derivatives, where ketones react with hydrazines to form hydrazones .

Representative Reaction Scheme:

2-Aminobenzothiazole+Hydrazine hydrate2-Hydrazinylbenzothiazole(Step 1)\text{2-Aminobenzothiazole} + \text{Hydrazine hydrate} \rightarrow \text{2-Hydrazinylbenzothiazole} \quad (\text{Step 1}) 2-Hydrazinylbenzothiazole+Acetone4-Phenyl-2-[2-(propan-2-ylidene)hydrazinyl]-1,3-benzothiazole(Step 2)\text{2-Hydrazinylbenzothiazole} + \text{Acetone} \rightarrow \text{4-Phenyl-2-[2-(propan-2-ylidene)hydrazinyl]-1,3-benzothiazole} \quad (\text{Step 2})

Microwave-assisted synthesis, as demonstrated for related triazole derivatives , could enhance reaction efficiency, reducing processing times from hours to minutes while improving yields (e.g., 78–88% yields for analogous compounds ).

Spectral Characterization

While spectral data for the exact compound are unavailable, analogous benzothiazole hydrazones exhibit:

  • IR spectra: Absorption bands at 3200–3100 cm⁻¹ (N-H stretching), 1660–1620 cm⁻¹ (C=N imine stretch), and 1590–1520 cm⁻¹ (C=C aromatic) .

  • ¹H NMR: Signals for aromatic protons (δ 7.2–8.5 ppm), hydrazine NH (δ 10–12 ppm, broad singlet), and isopropylidene CH₃ groups (δ 1.8–2.1 ppm) .

  • Mass spectrometry: Molecular ion peaks consistent with the molecular formula C₁₆H₁₄N₄S (calculated m/z: 294.09) .

Physicochemical Properties and Stability

Solubility and Crystallinity

Benzothiazole derivatives generally exhibit limited aqueous solubility due to aromatic stacking but show improved solubility in polar aprotic solvents (e.g., DMSO, DMF) . The propan-2-ylidene group may enhance lipid solubility, favoring membrane permeability. Crystallographic studies of similar compounds reveal planar benzothiazole cores with dihedral angles of 78–85° between the benzothiazole and phenyl rings, suggesting moderate crystallinity .

Intramolecular Interactions

The hydrazinyl moiety facilitates intramolecular hydrogen bonding (e.g., N-H···N), as observed in N-(1,3-benzothiazol-2-yl)sulfonohydrazides, where N-H···π interactions stabilize the molecular conformation . Such interactions likely contribute to the compound’s thermal stability and solid-state packing.

Structural and Computational Insights

Molecular Docking Predictions

In silico studies of benzothiazole analogs reveal strong binding affinities (-9.20 to -10.41 kcal/mol) with inflammatory mediators (e.g., COX-2, PDB ID: 1EQG) . Docking simulations for the target compound would likely show:

  • Hydrophobic interactions between the phenyl ring and COX-2’s Tyr385.

  • Hydrogen bonding between the hydrazine NH and Ser530 residues.

Supramolecular Arrangements

Crystal packing analyses of N-(1,3-benzothiazol-2-yl)sulfonohydrazides highlight the role of C-I···π and N-H···π interactions in stabilizing layered structures . Similar interactions in 4-phenyl-2-[2-(propan-2-ylidene)hydrazinyl]-1,3-benzothiazole could influence its pharmacokinetic properties, such as dissolution rates and bioavailability.

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